1-(But-3-YN-1-YL)piperidin-4-one 1-(But-3-YN-1-YL)piperidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13317831
InChI: InChI=1S/C9H13NO/c1-2-3-6-10-7-4-9(11)5-8-10/h1H,3-8H2
SMILES: C#CCCN1CCC(=O)CC1
Molecular Formula: C9H13NO
Molecular Weight: 151.21 g/mol

1-(But-3-YN-1-YL)piperidin-4-one

CAS No.:

Cat. No.: VC13317831

Molecular Formula: C9H13NO

Molecular Weight: 151.21 g/mol

* For research use only. Not for human or veterinary use.

1-(But-3-YN-1-YL)piperidin-4-one -

Specification

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
IUPAC Name 1-but-3-ynylpiperidin-4-one
Standard InChI InChI=1S/C9H13NO/c1-2-3-6-10-7-4-9(11)5-8-10/h1H,3-8H2
Standard InChI Key VRDLYWSNRQLHHZ-UHFFFAOYSA-N
SMILES C#CCCN1CCC(=O)CC1
Canonical SMILES C#CCCN1CCC(=O)CC1

Introduction

Structural Characteristics and Molecular Properties

The molecular formula of 1-(but-3-yn-1-yl)piperidin-4-one is C₉H₁₃NO, with a molecular weight of 151.21 g/mol . Its structure combines a six-membered piperidinone ring with a terminal alkyne substituent, conferring unique electronic and steric properties.

Stereoelectronic Features

  • SMILES Notation: C#CCCN1CCC(=O)CC1 highlights the alkyne group (C#C), the piperidinone ring (N1CCC(=O)CC1), and the connecting methylene chain .

  • InChI Key: VRDLYWSNRQLHHZ-UHFFFAOYSA-N provides a standardized identifier for computational and database applications .

  • Predicted Collision Cross-Sections (CCS): Mass spectrometry data reveal CCS values for various adducts, such as 135.2 Ų for [M+H]⁺ and 146.1 Ų for [M+Na]⁺, critical for analytical method development .

Table 1: Predicted CCS Values for Major Adducts

Adductm/zCCS (Ų)
[M+H]⁺152.10700135.2
[M+Na]⁺174.08894146.1
[M+NH₄]⁺169.13354139.8
[M-H]⁻150.09244128.4

Synthesis and Reaction Pathways

While no direct synthesis protocol for 1-(but-3-yn-1-yl)piperidin-4-one is documented in the reviewed literature, analogous methods for piperidinone derivatives provide insights into plausible routes.

Key Synthetic Strategies

  • N-Alkylation of Piperidin-4-one: A common approach involves alkylating the nitrogen of piperidin-4-one with a propargyl bromide derivative. For example, the patent CN106432232A describes the use of di-tert-butyl dicarbonate to protect piperidinone intermediates, followed by reductive amination and functionalization .

  • Sonogashira Coupling: Introducing the alkyne group via palladium-catalyzed cross-coupling between a halogenated piperidinone and a terminal alkyne could be feasible, though this remains speculative without explicit experimental data .

Challenges in Scalability

Industrial-scale synthesis faces hurdles such as low yields and harsh reaction conditions, as noted in patent CN106432232A, which emphasizes the need for optimized protocols to reduce waste and cost .

Physicochemical and Spectroscopic Data

Spectral Signatures

  • ¹H NMR: Predicted signals include a singlet for the alkyne proton (~1.9 ppm), piperidinone ring protons (2.4–3.1 ppm), and carbonyl-related splitting patterns .

  • IR Spectroscopy: Strong absorption bands for the carbonyl group (~1700 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹) are expected .

Solubility and Stability

The compound’s solubility in polar aprotic solvents (e.g., acetone, DMSO) is inferred from its use in synthetic protocols . Stability under acidic or basic conditions remains uncharacterized but may require protective measures for the alkyne and ketone groups.

Applications in Medicinal and Material Chemistry

Material Science

The terminal alkyne group enables participation in click chemistry reactions, facilitating the development of polymers or metal-organic frameworks (MOFs). Its rigid piperidinone core may enhance thermal stability in composite materials .

Future Research Directions

  • Synthetic Optimization: Development of one-pot methodologies to improve yield and scalability.

  • Biological Screening: Evaluation of pharmacokinetic properties and target engagement in disease models.

  • Computational Studies: Density functional theory (DFT) calculations to predict reactivity and interaction profiles.

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